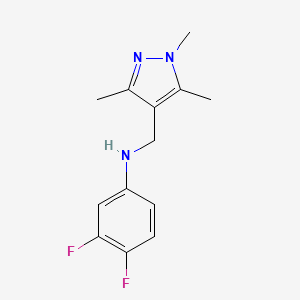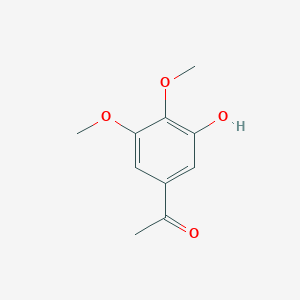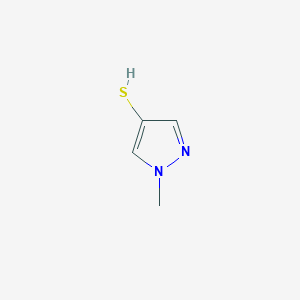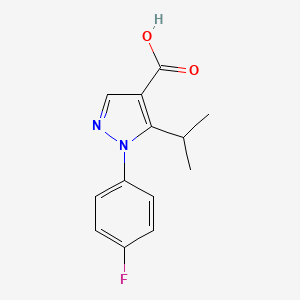
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
概要
説明
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound characterized by the presence of difluoro-substituted aniline and a pyrazole moiety
作用機序
Target of Action
The primary target of the compound 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target . The compound’s potent in vitro antipromastigote activity is justified by this desirable fitting pattern .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of the Leishmania parasite. By interacting with the LmPTR1 pocket, the compound inhibits the function of the LmPTR1 enzyme . This inhibition disrupts the parasite’s biochemical pathways, leading to its death .
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This activity leads to the death of the Leishmania parasite, thereby preventing its survival and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trimethyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline: The difluoroaniline is then coupled with the pyrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to difluoromethyl groups.
Substitution: The difluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoroaniline moiety is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common scaffold in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.
類似化合物との比較
Similar Compounds
3,4-Difluoroaniline: Lacks the pyrazole moiety, making it less versatile in terms of synthetic applications.
N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline: Lacks the difluoro groups, which may reduce its metabolic stability and bioavailability.
3,4-Dichloro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline: Chlorine atoms instead of fluorine, which can alter the electronic properties and reactivity.
Uniqueness
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is unique due to the combination of difluoroaniline and pyrazole moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
特性
IUPAC Name |
3,4-difluoro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-8-11(9(2)18(3)17-8)7-16-10-4-5-12(14)13(15)6-10/h4-6,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHADZUOKDUTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375729.png)
![5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375733.png)












